molecular formula C20H14O4 B12322163 3,4-Dihydroxy-2-O-methylanigorufone

3,4-Dihydroxy-2-O-methylanigorufone

Cat. No.: B12322163
M. Wt: 318.3 g/mol
InChI Key: SBGZHCKQMDLHHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-2-O-methylanigorufone involves several steps, typically starting from simpler phenolic compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity . Common reagents used in the synthesis include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-O-methylanigorufone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxy-2-O-methylanigorufone is unique due to its specific structure, which includes both dihydroxy and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

9-(3,4-dihydroxyphenyl)-2-methoxyphenalen-1-one

InChI

InChI=1S/C20H14O4/c1-24-17-10-13-4-2-3-11-5-7-14(19(18(11)13)20(17)23)12-6-8-15(21)16(22)9-12/h2-10,21-22H,1H3

InChI Key

SBGZHCKQMDLHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=C(C=C3)C4=CC(=C(C=C4)O)O)C1=O

Origin of Product

United States

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